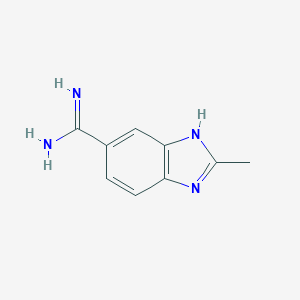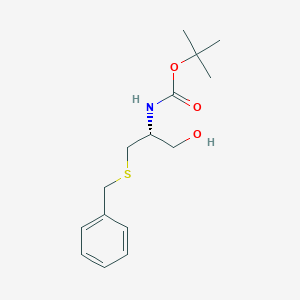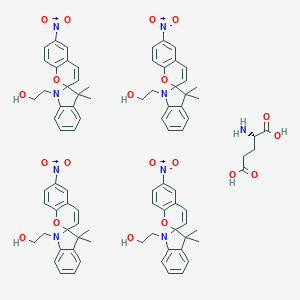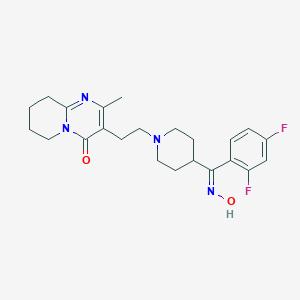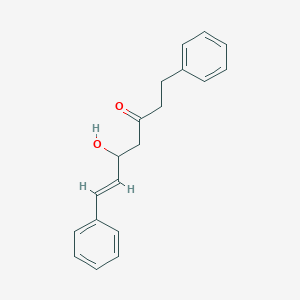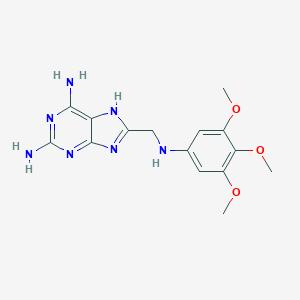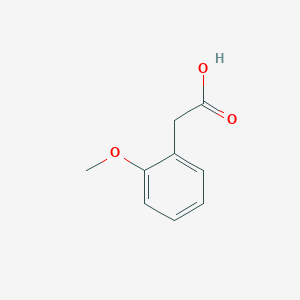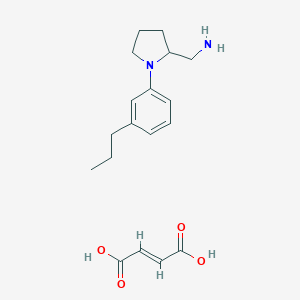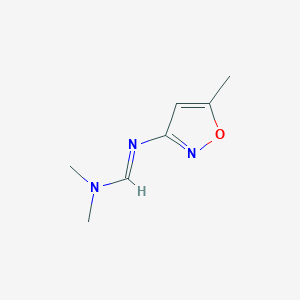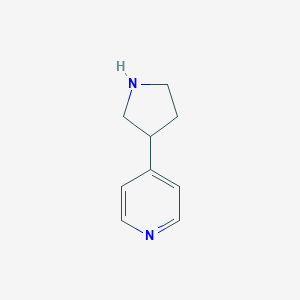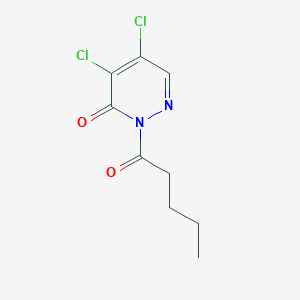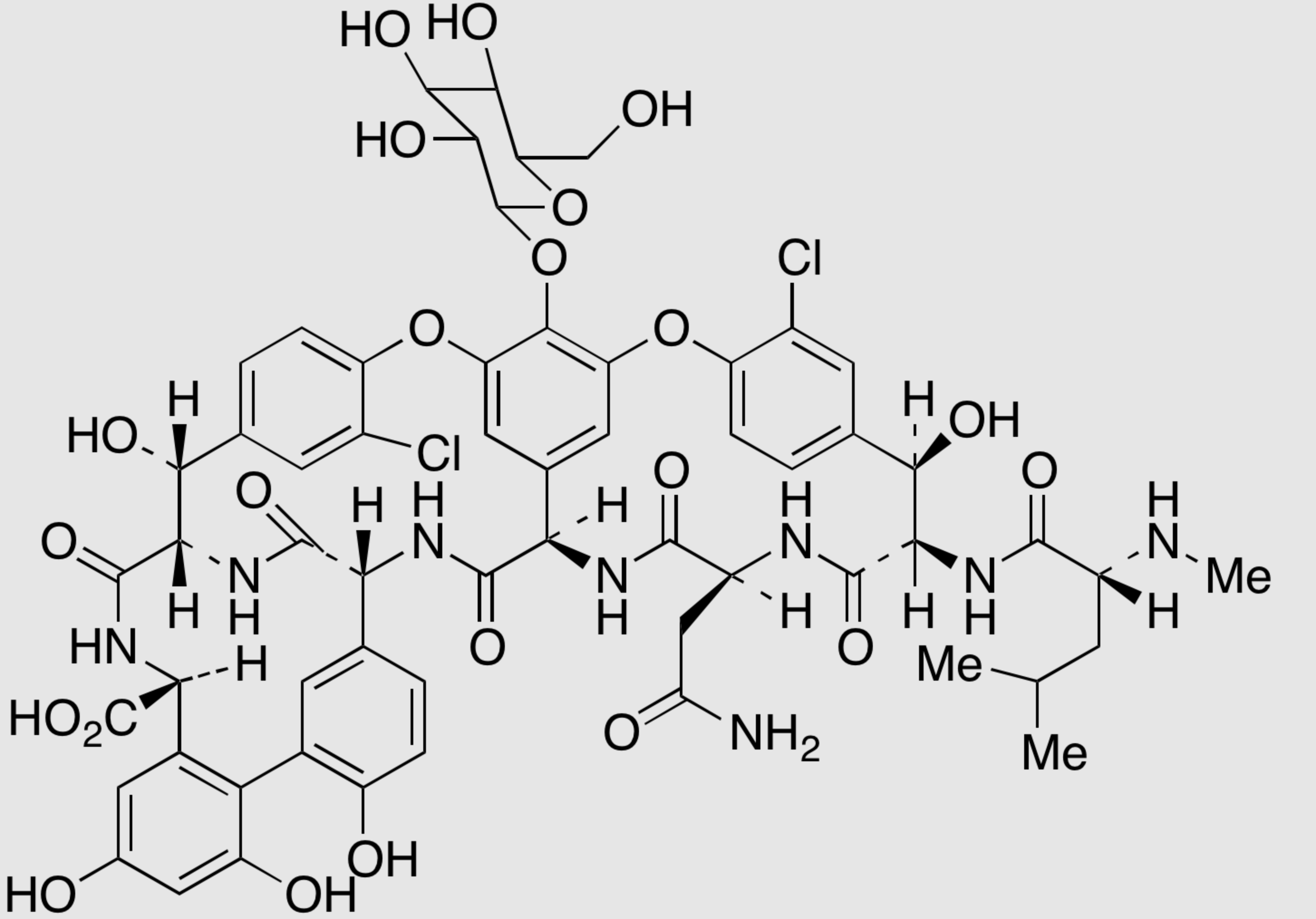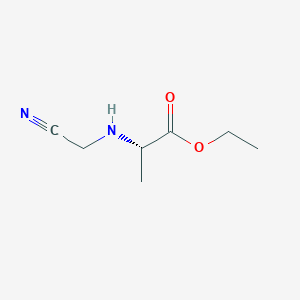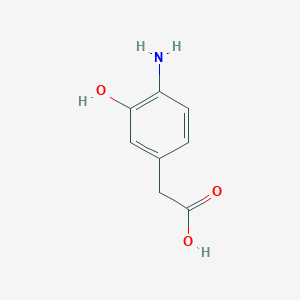![molecular formula C9H13NO B139714 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone CAS No. 135682-90-5](/img/structure/B139714.png)
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone, commonly known as quinolone alkaloid, is a natural compound found in various plant species. It has gained significant attention in recent years due to its potential applications in medicinal chemistry. 2.1]oct-2-en-2-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties. The compound has also been shown to possess analgesic and anticonvulsant effects. Additionally, 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone has been investigated for its potential use as a chiral building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone is not fully understood. However, it has been proposed that the compound may exert its biological effects by interacting with specific receptors in the body. For example, it has been suggested that 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception and learning and memory processes.
Biochemische Und Physiologische Effekte
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. Animal studies have also shown that 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone can reduce pain and seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone in lab experiments is its natural origin, which makes it an attractive alternative to synthetic compounds. Additionally, the compound has been shown to possess various biological activities, making it a useful tool for studying different physiological processes. However, one of the limitations of using 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone. One potential area of investigation is the development of novel synthetic methods for the compound, which could increase its availability and reduce the cost of production. Another area of research is the identification of specific receptors that interact with 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone, which could provide insight into its mechanism of action. Additionally, further studies are needed to explore the potential applications of the compound in the treatment of various diseases, including cancer, inflammation, and pain.
Synthesemethoden
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method involves the isolation of the compound from plants such as Galanthus woronowii and Narcissus tazetta. Chemical synthesis involves the use of starting materials such as 2-cyclohexenone and 2-pyrrolidinone, followed by a series of reactions to form the final product. Biotransformation involves the use of microorganisms to convert precursor compounds into 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone.
Eigenschaften
CAS-Nummer |
135682-90-5 |
|---|---|
Produktname |
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-6(11)8-4-2-7-3-5-9(8)10-7/h4,7,9-10H,2-3,5H2,1H3 |
InChI-Schlüssel |
DYSCFNKIZDWMSK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC2CCC1N2 |
Kanonische SMILES |
CC(=O)C1=CCC2CCC1N2 |
Synonyme |
Ethanone, 1-(8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



